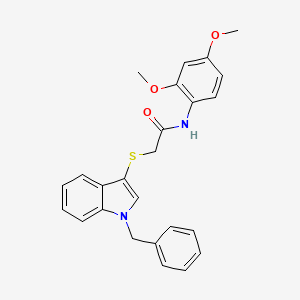

![molecular formula C7H7F2IO2 B2406278 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2567498-42-2](/img/structure/B2406278.png)

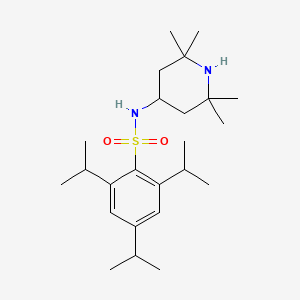

2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid” is a chemical compound with a complex structure. It contains a bicyclo[1.1.1]pentanyl group, which is a type of cycloalkane with two carbon atoms and one oxygen atom in a ring, attached to an iodine atom. This group is further attached to an acetic acid moiety, which contains two fluorine atoms .

Synthesis Analysis

The synthesis of this compound could involve the addition of difluorocarbene (:CF2) to electron-rich bicyclo[1.1.0]butanes by the CF3TMS/NaI system . The obtained difluoro-bicyclo[1.1.1]pentanes are suggested to be used as saturated bioisosteres of benzene rings for the purpose of drug discovery projects .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the bicyclo[1.1.1]pentanyl group and the iodine atom. The InChI code for a similar compound, 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetamide, is 1S/C7H10INO/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H2,9,10) .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of the iodine atom and the bicyclo[1.1.1]pentanyl group. A possible reaction mechanism could be an SN1/E1-type mechanism involving the intermediacy of the bicyclobutyl-1-carbinyl carbocation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound could be influenced by the presence of the iodine atom and the bicyclo[1.1.1]pentanyl group. The compound has a molecular weight of 309.53 . It is a powder and should be stored at -10 degrees Celsius .Scientific Research Applications

Chemical Synthesis and Bioisosteres

- 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid and its derivatives are explored for their potential as bioisosteres in drug design, replacing phenyl, tert-butyl, and alkynyl fragments to improve physicochemical properties of drugs (Ma et al., 2019).

Synthesis Techniques and Chemical Properties

- A selective synthesis method of 2,2-difluorobicyclo[1.1.1]pentanes, including compounds similar to this compound, has been developed. This method is vital for the creation of "ortho/meta-substituted" bicyclo[1.1.1]pentanes, which are important in various chemical studies (Ma et al., 2019).

Applications in Organic Chemistry

- In organic chemistry, derivatives of bicyclo[1.1.1]pentane, including fluorinated and iodinated types like this compound, are used to explore reactions such as Kumada cross-coupling and C(sp2)-C(sp3) couplings. These studies expand the scope of bicyclo[1.1.1]pentane derivatives in medicinal chemistry (Nugent et al., 2020).

Strain Energy and Acidity Studies

- The bicyclo[1.1.1]pentane framework, as seen in this compound, has been a subject of research regarding its strain energy and acidity. Studies have been conducted to understand the electronic effects and strain energies associated with different isomers and substitutions in the bicyclo[1.1.1]pentane ring system (Adcock et al., 1999).

Exploring Physical and Chemical Behaviors

- Research has focused on investigating the physical and chemical behaviors of variously substituted bicyclo[1.1.1]pentanes, including those with similar structural features to this compound. This includes studies on their NMR spectra, reactivity patterns, and molecular interactions (Shtarev et al., 2001).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that the compound is a difluoro-substituted bicyclo[111]pentane , which are often used as bioisosteres for benzene rings in medicinal chemistry . These structures can exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .

Pharmacokinetics

It is known that bicyclo[111]pentane cores often exhibit improved ADME properties compared to their benzene counterparts .

properties

IUPAC Name |

2,2-difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2IO2/c8-7(9,4(11)12)5-1-6(10,2-5)3-5/h1-3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNVTSCGYUYVFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)C(C(=O)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406196.png)

![1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2406198.png)

![Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate](/img/structure/B2406200.png)

![2-benzyl-5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2406201.png)

![N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2406207.png)

![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzoic acid](/img/structure/B2406210.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2406211.png)

![2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2406216.png)

![N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B2406218.png)